Acid red 41

Description

Historical Context and Significance in Dye Chemistry Research

The advent of synthetic dyes in the mid-19th century revolutionized the chemical industry and textile manufacturing, moving away from reliance on natural colorants scribd.comresearchgate.net. Acid dyes emerged as a crucial category, offering vibrant hues and good fastness properties on protein and polyamide fibers scribd.comnih.gov. Acid Red 41 (C.I. 16290) is a representative example of this class, synthesized through established azo coupling reactions, typically involving the diazotization of 4-aminonaphthalene-1-sulfonic acid and its subsequent coupling with 7-hydroxynaphthalene-1,3,6-trisulfonic acid worlddyevariety.com. This synthetic pathway is characteristic of many azo dyes developed during the late 19th and early 20th centuries, contributing to the democratization of color in fashion and industry mdpi.comresearchgate.net.

The dye's historical significance is further evidenced by its inclusion in studies related to the analysis of dyes in historical textiles and archaeological artifacts, as discussed in conferences like DHA41 mdpi.comresearchgate.net. Its chemical structure, featuring a single azo linkage and multiple sulfonic acid groups, imparts water solubility and the necessary characteristics for dyeing applications worlddyevariety.comuni.lunih.gov. These structural features are fundamental to its role in dye chemistry research, providing a basis for understanding dye-fiber interactions and the development of dyeing technologies.

Academic Research Trajectories and Current Scope of Inquiry

Academic research concerning this compound and similar acid azo dyes often centers on their application performance and environmental aspects. Studies have explored the adsorption behavior of this compound onto various substrates, such as nylon fibers, to elucidate dye uptake mechanisms and optimize dyeing processes ajol.info. For instance, research has indicated that this compound exhibits slower uptake and lower exhaustion rates compared to some other acid dyes under specific conditions, and that its exhaustion can be influenced by the basicity of the dye itself ajol.info. Investigations have also quantified the retention of syntans (synthetic tanning agents) on nylon fibers in the presence of this compound, providing insights into auxiliary effects on dye adsorption ajol.info.

Beyond direct application studies, the broader field of azo dye research, to which this compound belongs, encompasses areas such as the development of novel synthesis methods, colorimetric analysis, and the environmental remediation of dye-laden effluents nih.govjabonline.inekb.egresearchgate.netresearchgate.net. While specific cutting-edge research might focus on newer dye classes or more complex environmental challenges, this compound serves as a valuable model compound for understanding fundamental principles in dye chemistry. Its chemical structure and properties make it a subject of interest in research exploring its use as a structure-directing agent in nanomaterial synthesis or in adsorption studies with advanced materials like organoclays researchgate.netresearchgate.net. The ongoing analysis of historical dye samples also contributes to the research trajectory, aiding in the identification and conservation of cultural heritage mdpi.comresearchgate.net.

Rationale for Comprehensive Scientific Investigation of this compound

A comprehensive scientific investigation of this compound is justified by its established role as a representative acid dye within a class of colorants with significant industrial and historical importance scribd.comnih.gov. Understanding its chemical composition, synthesis pathways, and application characteristics provides foundational knowledge critical for advancements in textile coloration, material science, and analytical chemistry.

Research into its adsorption behavior, as demonstrated in studies involving nylon, offers valuable insights into dye-fiber interactions and the efficacy of dyeing auxiliaries ajol.info. This knowledge is instrumental in developing more efficient and sustainable dyeing processes, optimizing dye fixation, and minimizing environmental impact. Furthermore, while specific studies on the degradation of this compound are not extensively detailed in the reviewed literature, the broader research on azo dyes highlights the imperative for investigating their environmental fate and developing effective remediation strategies for industrial wastewater jabonline.inekb.egresearchgate.net. The chemical stability and widespread use of such dyes necessitate a thorough understanding of their potential environmental persistence and degradation pathways.

Finally, the dye's presence in historical contexts necessitates detailed chemical analysis for accurate identification, authentication, and preservation of cultural heritage artifacts mdpi.comresearchgate.net. Comprehensive characterization aids in reconstructing historical dyeing practices and understanding the material science of ancient textiles.

Data Tables

Table 1: Key Chemical and Physical Properties of this compound (C.I. 16290)

| Property | Description | Source |

| Chemical Name | C.I. This compound | worlddyevariety.comnih.gov |

| Synonyms | Ponceau 6R, Scarlet 6R, C.I. 16290 | worlddyevariety.comnih.govsolmedialtd.com |

| CAS Registry Number | 5850-44-2 | worlddyevariety.comnih.gov |

| Molecular Formula | C₂₀H₁₀N₂Na₄O₁₃S₄ | worlddyevariety.comuni.lunih.gov |

| Molecular Weight | 706.52 g/mol | worlddyevariety.comuni.lunih.gov |

| Chemical Class | Single azo class | worlddyevariety.com |

| Solubility (Water) | Wine red | worlddyevariety.com |

| Solubility (Alcohol) | Hardly soluble | worlddyevariety.com |

| Strong Sulfuric Acid | Forms a purple solution; dilution yields a pink solution. | worlddyevariety.com |

| Strong Hydrochloric Acid | Results in a wine red solution. | worlddyevariety.com |

| Sodium Hydroxide (B78521) | Yields a red brown solution. | worlddyevariety.com |

Table 2: Adsorption Characteristics of this compound on Nylon with Syntans

| Syntan Type | Syntan Remaining on Fibre After 24 Hours (%) |

| Syntan I | 36 |

| Syntan II | 61 |

| Syntan III | 77 |

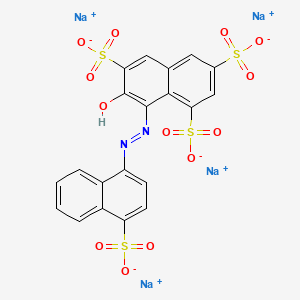

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrasodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O13S4.4Na/c23-20-17(39(33,34)35)8-10-7-11(36(24,25)26)9-16(38(30,31)32)18(10)19(20)22-21-14-5-6-15(37(27,28)29)13-4-2-1-3-12(13)14;;;;/h1-9,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSRXDHHILMBIG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10N2Na4O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021376 | |

| Record name | Acid red 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5850-44-2, 85283-68-7 | |

| Record name | Acid Red 41 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085283687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid red 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 7-hydroxy-8-[(4-sulphonato-1-naphthyl)azo]naphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-hydroxy-8-[(4-sulpho-1-naphthyl)azo]naphthalene-1,3,6-trisulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Acid Red 41

Established Synthetic Pathways: Mechanistic Elucidation and Optimization Studies

The industrial synthesis of Acid Red 41 is primarily achieved through a two-step process involving diazotization of an aromatic amine followed by azo coupling with an electron-rich coupling component.

Diazotization of 4-aminonaphthalene-1-sulfonic acid: This initial step involves the conversion of the primary aromatic amine, 4-aminonaphthalene-1-sulfonic acid, into a diazonium salt. The reaction is typically carried out in an acidic aqueous medium, using sodium nitrite (B80452) (NaNO₂) as the diazotizing agent and hydrochloric acid (HCl) to generate nitrous acid (HNO₂) in situ. Low temperatures, generally between 0-5 °C, are crucial to maintain the stability of the diazonium salt, which can readily decompose at higher temperatures. The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then attacks the amine nitrogen, leading to a series of proton transfers and dehydration to yield the diazonium ion ([Ar-N₂]⁺).

Reaction: Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N₂]⁺Cl⁻ + NaCl + 2H₂O

Optimization: Key parameters for optimization include maintaining a strongly acidic pH (typically < 1) to favor the formation of nitrous acid and the diazonium ion, and precise temperature control to prevent decomposition. Excess nitrous acid is often quenched with urea (B33335) to avoid unwanted side reactions. tandfonline.comajol.infonih.govresearchgate.net

Azo Coupling with 7-hydroxynaphthalene-1,3,6-trisulfonic acid: The highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with the coupling component, 7-hydroxynaphthalene-1,3,6-trisulfonic acid. This coupling reaction forms the characteristic azo linkage (-N=N-) that defines the dye's chromophore. The reaction is typically performed in a weakly alkaline medium (pH 8-9) to ensure that the coupling component is present as the more reactive phenolate (B1203915) ion. The diazonium ion acts as the electrophile, attacking the electron-rich position ortho to the hydroxyl group on the naphthalene (B1677914) ring.

Reaction: [Ar-N₂]⁺Cl⁻ + Coupling Component → Ar-N=N-Coupling Component + HCl

Optimization: The pH is critical for efficient coupling; too low a pH reduces the concentration of the phenolate ion, while too high a pH can lead to diazonium salt decomposition or coupling with hydroxide (B78521) ions. Temperature control (0-10 °C) is also important to manage the reaction rate. tandfonline.comnih.govmdpi.comworlddyevariety.com

Following the coupling reaction, the this compound dye is typically isolated by salting out the product from the aqueous solution using sodium chloride, followed by filtration and drying. tandfonline.com

Novel Approaches to this compound Synthesis: Exploration of Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to reduce environmental impact. While specific green synthesis protocols for this compound are not extensively detailed, general advancements in the field offer potential pathways:

Solvent-Free Synthesis: Techniques such as grinding reactions at room temperature, often catalyzed by solid acids (e.g., nano silica (B1680970) supported boron trifluoride or magnetic nanoparticles), can eliminate the need for volatile organic solvents, thus reducing waste and improving safety. researchgate.netrsc.orgresearchgate.net

Catalysis: The use of recoverable and reusable solid acid catalysts can facilitate reactions under milder conditions, leading to higher yields and simpler product isolation. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, leading to energy savings and improved process efficiency in azo dye synthesis. researchgate.netnih.gov

Alternative Reagents: Research into using aromatic amines as in situ reductants for nitroarenes offers a metal-free approach to azo dye formation, avoiding the use of potentially toxic metal catalysts. nih.gov

These methods, when applied to this compound, would involve adapting the traditional aqueous diazotization and coupling steps to solvent-free or greener solvent systems, potentially incorporating solid catalysts.

Derivatization Strategies and Functional Group Transformations

Derivatization of this compound typically involves modifying its existing functional groups to alter its properties or to facilitate its analysis. The dye possesses several key functional groups:

Sulfonic Acid Groups (-SO₃H): These groups impart water solubility to the dye, usually existing as sodium salts. While direct derivatization is less common when water solubility is desired, they are critical for the dye's application as an acid dye.

Hydroxyl Group (-OH): The phenolic hydroxyl group contributes to the dye's color and can participate in metal complexation, a strategy used to enhance the lightfastness of certain dyes. cas.cz

Azo Group (-N=N-): This is the primary chromophore responsible for the dye's color. While its direct modification is difficult without compromising the color, it can be reductively cleaved, a reaction relevant in analytical methods for detecting specific aromatic amines released from azo dyes. researchgate.netresearchgate.netresearchgate.net

In analytical chemistry, derivatization is often employed to enhance the detectability of compounds. For molecules with hydroxyl or amino groups, common derivatization techniques include silylation, acylation, or alkylation to improve volatility and chromatographic behavior for GC analysis, or the introduction of chromophores for UV-Vis detection in HPLC. libretexts.orgtcichemicals.com While this compound itself is a large, polar molecule, these principles are applicable to understanding the reactivity of its structural components or related compounds.

Reaction Kinetics and Thermodynamic Studies of Synthetic Processes

Understanding the kinetics and thermodynamics of azo dye synthesis is crucial for optimizing reaction conditions and controlling product yield and purity.

Kinetics: Azo coupling reactions are generally rapid, often second-order processes, with rates significantly influenced by pH, temperature, and the electronic properties of the reactants. tandfonline.comajol.infocas.czrsc.org The rate is particularly sensitive to the deprotonation state of the coupling component, with phenolate ions reacting much faster than their protonated counterparts. tandfonline.comcdnsciencepub.com

Thermodynamics: While specific thermodynamic data for this compound synthesis are not extensively reported, studies on related azo dye dyeing processes indicate that adsorption onto substrates is often spontaneous and can be exothermic, with thermodynamic parameters reflecting favorable interactions. researchgate.netijche.comacs.org These parameters are typically determined by studying reaction or adsorption behavior at varying temperatures.

Advanced Analytical and Characterization Techniques for Acid Red 41

Spectroscopic Methodologies for Structural and Electronic Characterization

Spectroscopic methods leverage the interaction of electromagnetic radiation with the molecule to probe its structure, electronic configuration, and functional groups.

Ultraviolet-Visible Spectroscopy Applications and Spectral Deconvolution

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing chromophoric molecules like Acid Red 41. It measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which is directly related to the electronic transitions within the molecule, particularly those involving the azo group and conjugated π-electron systems.

UV-Vis spectroscopy is widely used for the quantitative analysis of this compound, often employed in conjunction with High-Performance Liquid Chromatography (HPLC) for detecting eluted compounds unl.ptdoi.org. The absorption spectrum provides a characteristic fingerprint, with a maximum absorption wavelength (λmax) typically observed in the visible region due to the extended conjugation responsible for its color. For this compound, reported absorption maxima are around 510-521 nm unl.ptdoi.org, indicative of its red color. Spectral deconvolution, a process that separates overlapping peaks in a spectrum, can be applied to complex mixtures containing this compound to identify and quantify individual components or degradation products uni.lu.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, offering insights into their functional groups and molecular structure. These methods rely on the interaction of the molecule with infrared radiation, causing specific bonds to vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in this compound, such as hydroxyl (-OH), amine (-NH), and sulfonate (-SO₃⁻) groups, as well as the characteristic azo (-N=N-) linkage and aromatic ring vibrations mvpsvktcollege.ac.inwikipedia.orglibretexts.org. While specific IR data for this compound is not extensively detailed in the provided search results, general IR analysis of similar azo dyes involves identifying these key functional groups. The presence of sulfonic acid groups, for example, would typically show strong absorption bands in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, like IR, probes molecular vibrations. It is particularly useful for analyzing samples in aqueous solutions and can provide information about molecular structure and chemical bonding wikipedia.orgojp.gov. While specific Raman spectra for this compound were not found, it is a valuable tool for identifying dyes and can complement IR analysis by detecting vibrations that may be weak or inactive in IR spectra.

Nuclear Magnetic Resonance Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. It exploits the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13).

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, providing insights into the arrangement of aromatic rings and functional groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons, aiding in complete structure elucidation core.ac.ukresearchgate.netnih.gov.

Mass Spectrometry Techniques for Identification and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and providing structural information through fragmentation analysis. Various ionization techniques can be employed, depending on the nature of the analyte.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for polar and ionic compounds like this compound, which contains multiple sulfonic acid groups. It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, or adducts with metal ions (e.g., [M+Na]⁺) upce.czresearchgate.netrsc.org. For this compound, ESI-MS can confirm its molecular weight, which is approximately 706.5 g/mol for the tetrasodium (B8768297) salt uni.luchemicalbook.com.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique often used for large or thermally labile molecules, including dyes. It can also be used to determine molecular weights and analyze fragmentation patterns upce.czrsc.orgcore.ac.uk.

Tandem Mass Spectrometry (MS/MS): MS/MS involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This provides detailed structural information, helping to confirm the identity of this compound and identify potential impurities or degradation products unl.ptresearchgate.netnih.govresearchgate.net. For this compound, fragmentation might involve the cleavage of the azo bond or loss of sulfonic acid groups, providing characteristic fragment ions unl.ptupce.cz. Predicted mass spectrometry data indicates potential adducts like [M+H]⁺ at m/z 618.9, [M-H]⁻ at m/z 616.9, and [M+Na]⁺ at m/z 640.9 uni.lu. Fragmentation studies on similar azo dyes show losses of SO₂ and N₂ unl.pt.

Chromatographic Separations and Quantification of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the workhorse for the separation and quantification of dyes like this compound. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection method.

Stationary Phase: Reversed-phase C18 columns are commonly used for the separation of azo dyes, offering good retention and resolution based on hydrophobicity unl.ptdoi.orgresearchgate.nethplc.eu.

Mobile Phase: Mobile phases typically consist of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often buffered with additives like ammonium (B1175870) acetate (B1210297) or phosphoric acid to control pH and improve peak shape, especially for ionic compounds unl.ptdoi.orgupce.czresearchgate.nethplc.eunajah.edu. Gradient elution, where the mobile phase composition changes over time, is frequently employed to achieve optimal separation of multiple components.

Detection: UV-Vis detectors, particularly diode array detectors (DAD), are widely used in HPLC for detecting dyes like this compound, leveraging its characteristic absorption spectrum unl.ptdoi.orgresearchgate.net. Coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and highly specific identification based on mass-to-charge ratios, offering greater sensitivity and selectivity unl.ptresearchgate.netnih.govresearchgate.net.

Quantification: HPLC methods, when properly developed and validated, allow for the accurate quantification of this compound in various samples. Retention times are used for qualitative identification, while peak areas or heights are correlated with concentration using calibration curves doi.orgresearchgate.netnajah.edu. For this compound, typical retention times on a C18 column under specific mobile phase conditions have been reported around 14.94 minutes doi.org.

Gas Chromatography (GC) and Hyphenated Techniques for Degradation Product Analysis

While Gas Chromatography (GC) is typically suited for volatile and thermally stable compounds, its hyphenated form, Gas Chromatography-Mass Spectrometry (GC-MS), is invaluable for identifying and quantifying the degradation products of non-volatile or thermally labile substances like dyes. The process often involves sample preparation steps such as extraction and derivatization to convert the target analytes into a more volatile and detectable form.

GC-MS has been successfully applied to identify breakdown products of various azo dyes, providing insights into degradation pathways under different conditions (e.g., biodegradation, photodegradation, or electrochemical treatment) chem-soc.sicore.ac.ukdoi.orgresearchgate.net. For instance, studies on the biodegradation of Reactive Red 141 identified products like naphthalene (B1677914) diazonium, p-dinitrobenzene, and 2-nitroso naphthol using GC-MS analysis chem-soc.si. Similarly, GC-MS has been instrumental in elucidating the degradation pathways of Congo Red and Direct Red 31, revealing smaller molecular fragments such as biphenyl (B1667301) and naphthalene core.ac.ukdoi.org. Although direct GC analysis of this compound itself is challenging due to its high molecular weight and polar sulfonic acid groups, GC-MS remains a powerful tool for characterizing its transformation products in environmental or industrial wastewater samples.

Capillary Electrophoresis (CE) and Electrokinetic Chromatography Applications

Capillary Electrophoresis (CE) and its variations, such as Micellar Electrokinetic Chromatography (MEKC) and Electrokinetic Chromatography (EKC), are highly effective for the separation and analysis of ionic compounds like this compound. These techniques exploit differences in the electrophoretic mobility of analytes in an electric field within a narrow capillary. CE offers advantages such as rapid analysis times, high separation efficiency, minimal sample and solvent consumption, and the ability to perform separations in aqueous media, making it an environmentally friendly analytical tool nih.govuj.edu.pltandfonline.comnih.gov.

CE has been widely applied to the analysis of various acid dyes. For example, studies have reported the separation of Acid Red 1, Acid Green 25, and Acid Blue 324 using CE, achieving good resolution and repeatability nih.govnajah.edu. Non-aqueous micellar electrokinetic chromatography (NAMEKC) has also been employed for the analysis of dyes with similar structures, demonstrating enhanced resolution and selectivity researchgate.net. The detection limits achieved with CE, particularly when coupled with sensitive detectors like UV-Vis or electrochemical detectors, are often in the parts-per-billion (ppb) range, making it suitable for trace analysis uj.edu.plnih.govnajah.edu.

Table 1: Capillary Electrophoresis Applications for Acid Dyes

| Dye(s) Analyzed | CE Mode | Detection Method | Reported LOD/LOQ (approx.) | Key Advantage/Application | Source Reference |

| Acid Green 25, Acid Red 1, Acid Blue 324 | Non-Aqueous Capillary Electrophoresis | Electrochemical | 0.1-0.7 µg/mL | Simultaneous separation of acid and basic dyes; analysis in river and lake water. | nih.gov |

| Acid Yellow 1, Acid Orange 7, 10, 12, 52, Acid Red 26, 27, 88 | Capillary Zone Electrophoresis (CZE) | UV-Vis (PDA) | 0.1-4.53 µg/mL | Separation of sulfonated dyes; good repeatability; analysis of textile dye extracts. | najah.edu |

| General Acid Dyes | Capillary Electrophoresis (CE) | UV-Vis | Varies | Separation of mixtures; analysis of dyes from textile fibers. | uj.edu.pl |

| Red ballpoint pen inks (various red dyes) | Nonaqueous Micellar Electrokinetic CE | LIF Detection | Not specified | High resolution and selectivity for dyes with similar structures; ink discrimination. | researchgate.net |

| Allura Red | Capillary Electrophoresis (CE) | Not specified | Not specified | Rapid and economic analysis. | nih.gov |

Electrochemical Detection Methods for this compound

Electrochemical detection methods, such as voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry) and amperometry, offer sensitive and selective means for detecting and quantifying this compound. These techniques rely on the redox activity of the dye molecule, typically involving the reduction of the azo group (-N=N-) researchgate.netdntb.gov.ua. The development of modified electrodes, incorporating nanomaterials like graphene, metal nanoparticles, or metal oxides, has significantly enhanced the sensitivity and selectivity of these electrochemical sensors dntb.gov.uamdpi.commdpi.comnih.govnih.gov.

Studies on similar acid dyes have demonstrated the efficacy of electrochemical methods. For instance, voltammetric studies on Acid Red 1 have revealed a well-defined cathodic peak attributed to the reduction of the azo group researchgate.net. Electrochemical sensors modified with materials like graphene/TiO2-Ag composites or perovskite-based nanocomposites have achieved very low detection limits (in the nanomolar range) for various food colorants and textile dyes, including Allura Red and Amaranth dntb.gov.uamdpi.commdpi.comnih.govnih.gov. These advancements highlight the potential for developing sensitive electrochemical methods for trace analysis of this compound in environmental and industrial samples.

Table 2: Electrochemical Detection Methods for Acid Dyes

| Dye(s) Analyzed | Electrode Material | Electrochemical Technique | Reported LOD (approx.) | Linear Range (approx.) | Source Reference |

| Acid Red 1 | Glassy Carbon Electrode (GCE) | CV, SWV | Not specified | Not specified | researchgate.net |

| Food Yellow 3, Orange II, Orange G | Graphene-based composites, MOFs, AuNPs | Voltammetry | 0.0085 µM (Amperometry) | 2.85 nM - 0.48 µM | mdpi.com |

| Allura Red (AR) | Carbon Paste Electrode (CPE) modified with SG/CPC | CV, DPV | 0.005 µM | 0.04–0.2 µM | mdpi.com |

| Amaranth, Tartrazine, Sunset Yellow, Carminic Acid | Reduced Graphene Oxide (rGO) & Methionine Film modified SPCE | Not specified | 36-57 nM | 1-10 µM, 10-50 µM | nih.gov |

| Amaranth | Zinc oxide nanoparticle modified carbon paste electrode | Voltammetric | Not specified | Not specified | dntb.gov.ua |

| Allura Red (AR), Acid Blue 9 (AB) | La2YCrO6/HLNTs decorated GCE | CV, LSV | AR: 1.26 nM; AB: 1.98 nM | 10-120 nM | nih.gov |

Advanced Sensor Development for Trace Analysis of this compound

The development of advanced sensors for the trace analysis of this compound is crucial for environmental monitoring and quality control, enabling the detection of the dye at very low concentrations. These sensors often leverage the principles of optical or electrochemical detection, combined with innovative material science, such as the immobilization of dyes or the use of nanomaterials.

Optical sensors, which rely on color changes or fluorescence, have been developed for pH indicators like Neutral Red and Oil Red O by immobilizing them onto solid supports mdpi.comjst.go.jp. While these examples focus on pH sensing, the underlying principle of dye immobilization for creating a responsive sensing layer is applicable to other dye analytes. Electrochemical sensors, as discussed previously, represent a significant area of advancement, with many studies focusing on detecting food colorants and textile dyes using modified electrodes dntb.gov.uamdpi.comnih.govnih.gov. These sensors often exhibit high sensitivity, selectivity, and portability, making them suitable for on-site or point-of-care applications. For instance, electrochemical sensors utilizing nanocomposite materials have achieved detection limits in the nanomolar range for various dyes, indicating their potential for detecting trace levels of this compound in complex environmental matrices mdpi.comnih.govnih.gov.

Table 3: Advanced Sensor Development for Dye Detection

| Sensor Type | Recognition Element/Material | Analyte(s) Detected | Key Feature/Advantage | Source Reference |

| Optical Sensor | Immobilized Neutral Red (NR) on metallized glass/metal | pH | Real-time pH measurement; covalent immobilization. | mdpi.com |

| Optical Sensor | Oil Red O supported by Florisil | Concentrated acid solutions | Color change upon acid exposure; rapid response. | jst.go.jp |

| Electrochemical | rGO & Methionine Film modified SPCE | Food Colorants (Amaranth, Tartrazine, Sunset Yellow, Carminic Acid) | High tolerance to interference; good repeatability. | nih.gov |

| Electrochemical | La2YCrO6/HLNTs decorated GCE | Allura Red (AR), Acid Blue 9 (AB) | High sensitivity, selectivity; simultaneous detection. | nih.gov |

| Electrochemical | Graphene-based composites, MOFs, AuNPs | Various synthetic dyes | Low detection limits; enhanced sensitivity and selectivity. | mdpi.com |

Compound List

this compound

Reactive Red 141

Congo Red

Direct Red 31

Acid Red 1

Acid Green 16

Acid Blue 41

Acid Blue 90

Acid Red 26

Direct Blue 6

Acid Green 25

Acid Blue 324

Acid Yellow 1

Acid Orange 7, 10, 12, 52

Allura Red

Amaranth

Sunset Yellow

Carminic Acid

Acid Red 18

Acid Red 52

Acid Red 88

Neutral Red

Oil Red O

Food Yellow 3

Basic Blue 41, 9, 4, 16, 3

Biphenyl-4,4'-diamine

Naphthalene

p-dinitrobenzene

2-nitroso naphthol

Phthalic acid esters (PAEs)

Phosphotungstomolybdic acid

Sodium dodecyl sulfate (B86663) (SDS)

Europium(III) (Eu3+)

Tetracycline

Environmental Transformation and Remediation Strategies for Acid Red 41

Photodegradation Mechanisms and Kinetic Modeling

Photodegradation involves the breakdown of chemical compounds by light energy. For azo dyes like Acid Red 41, this can occur through direct exposure to light or be enhanced by the presence of a catalyst.

Direct Photolysis and Photolytic Pathways

Direct photolysis is a process where a chemical molecule absorbs light energy, leading to its decomposition. envirobiotechjournals.com This process relies on the molecule's ability to absorb photons, which excites its electrons and can lead to the breaking of chemical bonds. envirobiotechjournals.com For azo dyes, the chromophoric azo bond (-N=N-) is a primary target.

The process begins when the dye molecule absorbs ultraviolet (UV) or visible light, transitioning to an excited state. This destabilization can lead to the cleavage of the azo bond, breaking the molecule into smaller aromatic fragments. mdpi.com However, studies on various azo dyes, such as Acid Red 1 and Acid Red 8, have shown that direct photolysis using simulated solar irradiation is often slow and inefficient for complete mineralization. ub.eduscielo.br The degradation often stops at the formation of intermediate compounds, which may themselves be pollutants. The process is influenced by factors like light intensity and the chemical structure of the dye. envirobiotechjournals.com For many organic micropollutants, direct photolysis follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. acs.orgbioline.org.br

Photocatalytic Degradation: Semiconductor Catalysts (e.g., TiO₂, ZnO) and Reaction Kinetics

To overcome the limitations of direct photolysis, photocatalysis using semiconductor catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) is widely employed. researchgate.nettandfonline.com This advanced oxidation process (AOP) can lead to the complete mineralization of organic dyes into harmless substances like CO₂ and H₂O. mdpi.com

The mechanism begins when the semiconductor catalyst absorbs photons with energy greater than its band gap. This creates electron-hole pairs (e⁻/h⁺). researchgate.net The highly reactive holes (h⁺) on the catalyst's surface can directly oxidize the dye molecule or react with water to form hydroxyl radicals (•OH), which are powerful oxidizing agents. The electrons (e⁻) can react with oxygen to produce superoxide (B77818) radicals (•O₂⁻), which further contribute to the degradation process. core.ac.uk

Research on dyes like Acid Red 18 and Acid Red 88 has demonstrated the effectiveness of TiO₂ and ZnO catalysts. isca.meunimelb.edu.au The efficiency of degradation is influenced by several operational parameters:

Catalyst Dosage: The degradation rate generally increases with catalyst concentration up to an optimal point, beyond which light scattering can reduce efficiency. isca.menih.gov

Initial Dye Concentration: Higher dye concentrations can decrease the degradation rate because more dye molecules compete for the limited catalyst active sites and hinder light penetration to the catalyst surface. nih.govresearchgate.net

pH: The pH of the solution affects the surface charge of the catalyst and the dye molecule, influencing adsorption and reaction rates. Acidic conditions are often favorable for the degradation of anionic dyes like acid reds. tandfonline.comnih.gov

The kinetics of photocatalytic degradation of azo dyes are commonly described by the Langmuir-Hinshelwood (L-H) model . researchgate.net At low dye concentrations, the reaction often follows pseudo-first-order kinetics. researchgate.netnih.gov

Table 1: Kinetic Parameters for Photocatalytic Degradation of Various Acid Dyes

| Dye | Catalyst | Initial Concentration (mg/L) | Rate Constant (k) | Kinetic Model | Reference |

|---|---|---|---|---|---|

| Acid Red 18 | TiO₂ | 30 | 2.33 x 10⁻² min⁻¹ | First-Order | isca.me |

| Acid Red 114 | TiO₂/Fe³⁺/H₂O₂ | 100 | 0.210 mg/L/min (removal rate) | Second-Order Equation | capes.gov.br |

| Acid Red 88 | Au-ZnO | Not Specified | - | - | unimelb.edu.au |

| Basic Blue 41 | AC-TiO₂ | Not Specified | 0.0366 min⁻¹ | First-Order | mdpi.com |

Quantum Yield and Efficiency Studies in Photoremediation Systems

The quantum yield (Φ) is a critical measure of the efficiency of a photochemical process. It is defined as the number of moles of a substance that undergoes a chemical change for each mole of photons (einstein) absorbed by the system. mn.gov A higher quantum yield indicates a more efficient conversion of light energy into chemical degradation.

Biodegradation Pathways and Microbial Decolorization Studies

Biodegradation utilizes microorganisms and their enzymes to break down complex organic pollutants into simpler, less toxic substances. This approach is considered cost-effective and environmentally friendly. tandfonline.com

Enzymatic Degradation Mechanisms: Azoreductases and Laccases

The biodegradation of azo dyes like this compound is primarily an enzymatic process. Two key types of enzymes are involved: azoreductases and laccases. frontiersin.orgmdpi.com

Azoreductases: These are reductive enzymes that initiate the degradation process by cleaving the azo bond (-N=N-). frontiersin.org This step is crucial as it is responsible for the decolorization of the dye. The reaction typically occurs under anaerobic or microaerophilic conditions and requires an electron donor. wur.nl The cleavage of the azo bond breaks the dye molecule into two or more aromatic amines, which are often colorless but can still be toxic. nih.gov

Laccases: These are oxidative enzymes, often belonging to the multi-copper oxidase family, that can degrade the aromatic amines produced by azoreductase activity. tandfonline.commdpi.com Laccases work through a free-radical mechanism and can oxidize a wide range of phenolic and non-phenolic compounds, leading to their mineralization. mdpi.combiorxiv.org The combined action of reductive and oxidative enzymes is often necessary for the complete breakdown of azo dyes. nih.gov

Studies on dyes like Direct Red 81 have shown significant azoreductase activity from bacterial cultures, which was the main contributor to decolorization, with smaller contributions from oxidative enzymes like laccases and peroxidases. nih.gov

Microbial Consortium Approaches and Bioreactor Performance

While pure microbial cultures can degrade azo dyes, mixed microbial consortia—communities of different microbial species—are often more effective and robust for treating industrial wastewater. researchgate.netsciepub.com A consortium can perform a more complete degradation because different species may carry out different steps in the degradation pathway. tandfonline.com For example, one bacterial species might excel at the initial reductive decolorization, while another might be better at mineralizing the resulting aromatic amines. tandfonline.comresearchgate.net

Bacterial consortia containing species like Pseudomonas, Bacillus, and Stenotrophomonas have been successfully used to decolorize dyes such as Acid Red 88 and Acid Orange. tandfonline.comfrontiersin.org These consortia often achieve higher degradation rates and can withstand harsher environmental conditions found in industrial effluents compared to single strains. sciepub.com

Bioreactors are engineered systems designed to optimize the conditions for microbial activity. nih.govosmre.gov Various types of bioreactors are used for dye wastewater treatment:

Stirred-Tank Bioreactors (STR): These reactors provide good mixing and are often used for continuous flow processes, showing high removal efficiencies for color, BOD (Biochemical Oxygen Demand), and COD (Chemical Oxygen Demand). researchgate.net

Upflow Anaerobic Sludge Blanket (UASB) Reactors: These are effective for the initial anaerobic reduction of azo dyes. wur.nl

Packed Bed and Fluidized Bed Bioreactors: These reactors use support materials on which microorganisms form a biofilm, increasing the microbial density and treatment efficiency. nih.gov

The performance of a bioreactor depends on parameters such as Hydraulic Retention Time (HRT), pH, temperature, and the availability of a co-substrate (like glucose) to serve as a carbon and energy source for the microbes. frontiersin.orgresearchgate.net

Table 2: Performance of Microbial Consortia in Azo Dye Decolorization

| Dye | Microbial Consortium | Key Species | Decolorization Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Acid Red 88 | Bacterial Consortium | Bacillus cereus, Pseudomonas putida | 100% | 24 h | researchgate.net |

| Acid Blue | Mixed Consortium | Pseudomonas putida, Bacillus subtilis | >90% | 22 h | sciepub.com |

| Acid Orange | Bacterial Consortium SPB92 | Pseudomonas stutzeri, Bacillus tequilensis | ~86% | 23 h | frontiersin.org |

| Direct Red 81 | Mixed Bacterial Cultures | Pseudochrobactrum and others | >80% | 8 h | nih.gov |

Metabolite Identification and Pathway Reconstruction in Biotransformation

The biological breakdown of azo dyes like this compound is a multi-step process often involving initial cleavage of the characteristic azo bond (-N=N-). This reductive cleavage is typically carried out by microbial enzymes known as azoreductases, leading to the formation of aromatic amines. frontiersin.orgnih.govijcmas.com These resulting amines are then usually further degraded through oxidative reactions, often involving enzymes like laccases and peroxidases, which can lead to ring cleavage and mineralization. ijcmas.comnih.gov

While specific studies on the detailed biotransformation pathway of this compound are limited, the general mechanism for azo dye degradation is well-established. For many azo dyes, the initial breakdown under anaerobic conditions results in the formation of precursor aromatic amines. ijcmas.comresearchgate.net Subsequent aerobic treatment is often necessary to degrade these amines, which can sometimes be more toxic than the parent dye molecule. frontiersin.org

For example, the biodegradation of other azo dyes has been shown to produce various intermediate metabolites. In the degradation of Direct Red 81, a key metabolite was identified as (E)-4-((4-aminophenyl)diazenyl)benzenesulfonic acid. mdpi.com Similarly, the degradation of Congo Red can yield metabolites such as benzenepropanoic acid, 3,4-diaminonapthelene-1-sulfonic acid, and benzenedicarboxylic acid. researchgate.netekb.eg The specific metabolites formed from this compound would depend on the microbial species involved and the environmental conditions. researchgate.net Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying these intermediate products and reconstructing the degradation pathway. researchgate.netekb.eg

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods used to eliminate organic pollutants in water and wastewater. ekb.eg These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules. ijcce.ac.irscielo.org.mx

Fenton and Photo-Fenton Oxidation Systems: Radical Generation and Reaction Pathways

The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. nih.govrsc.org This reaction is most effective under acidic conditions (pH 2-4) and can efficiently decolorize and degrade azo dyes by attacking the chromophoric azo linkage. mdpi.comajol.info The fundamental reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ nih.gov

The generated hydroxyl radicals are non-selective and can oxidize a wide range of organic compounds. mdpi.com However, the classic Fenton process has a limitation in that the regeneration of Fe²⁺ from Fe³⁺ is slow. cardiff.ac.uk

The Photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or visible light. This irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and also promotes the photolysis of H₂O₂, generating additional hydroxyl radicals. nih.govrsc.org This synergistic effect often leads to a higher degradation efficiency and faster reaction rates compared to the Fenton process alone. acs.orgdss.go.th Some studies suggest the involvement of other potent oxidizing species, such as the ferryl ion (FeO²⁺), in the photo-Fenton reaction, which may contribute to its high efficacy. acs.orgdss.go.thresearchgate.net

Table 1: Comparison of Fenton and Photo-Fenton Processes

| Feature | Fenton Process | Photo-Fenton Process |

|---|---|---|

| Reactants | Fe²⁺, H₂O₂ | Fe²⁺/Fe³⁺, H₂O₂, Light (UV/Visible) |

| Primary Oxidant | Hydroxyl Radical (•OH) | Hydroxyl Radical (•OH), potentially Ferryl Ion (FeO²⁺) |

| Optimal pH | Acidic (typically 2-4) mdpi.comajol.info | Acidic (typically 2.5-3.0) nih.gov |

| Key Advantage | Simplicity, effectiveness for many organics. researchgate.net | Faster reaction rates, enhanced Fe²⁺ regeneration, higher efficiency. nih.govrsc.org |

| Limitation | Slow regeneration of Fe²⁺, potential for iron sludge formation. cardiff.ac.uk | Requires a light source, potentially higher operational cost. |

Ozonation and Ozonation-Based Hybrid Processes: Mechanism and By-product Formation

Ozonation is another effective AOP for treating dye-containing wastewater. atlantis-press.com Ozone (O₃) can degrade pollutants through two main pathways: direct reaction with the organic molecules or indirect reaction via the formation of hydroxyl radicals. juniperpublishers.comsci-hub.se The direct reaction is more selective and typically occurs at acidic pH, while the indirect pathway, involving the decomposition of ozone in water to form •OH, is more prevalent at alkaline pH and is generally faster and less selective. juniperpublishers.comrsc.org

Ozonation effectively breaks the chromophoric azo bonds, leading to rapid decolorization. researchgate.netelsevier.es However, complete mineralization to CO₂ and water is often not achieved, resulting in the formation of various by-products. mdpi.com These by-products can include smaller organic acids, aldehydes, and ketones. researchgate.net While these intermediates are often more biodegradable than the parent dye, their potential toxicity must be considered. redalyc.org

Hybrid ozonation processes, such as O₃/H₂O₂ (peroxone) or O₃/UV, are employed to enhance the generation of hydroxyl radicals, thereby increasing the degradation efficiency. sci-hub.semdpi.com Combining ozonation with other processes like ultrasound has also been shown to be effective, offering a dual mechanism of direct ozone attack and radical-based degradation. nih.gov

Peroxidation and Electrochemical Oxidation Studies

Peroxidation, primarily involving hydrogen peroxide, can be used in conjunction with catalysts or energy sources to generate oxidizing radicals. For instance, the UV/H₂O₂ process relies on the photolysis of hydrogen peroxide to form hydroxyl radicals. ekb.eg

Electrochemical oxidation is an AOP where pollutants are destroyed by direct electron transfer at the anode or by reaction with electrochemically generated oxidants like hydroxyl radicals. mdpi.com Methods like electro-Fenton combine electrochemical principles with the Fenton reaction, where Fe²⁺ is continuously regenerated at the cathode, and H₂O₂ can also be generated in-situ, improving the process efficiency. nih.gov

Adsorption Mechanisms and Material Development for this compound Removal

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. rsc.orgiwaponline.com The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org The efficiency of adsorption depends on the properties of both the dye molecule and the adsorbent material.

Adsorbent Design and Synthesis: Novel Materials (e.g., Mesoporous Silicas, Nanomaterials, Biomass)

The development of novel adsorbent materials with high surface area, specific functionalities, and tailored pore structures is a key area of research for enhancing dye removal. researchgate.net

Mesoporous Silicas: Materials like MCM-41 are characterized by a large surface area, ordered pore structure, and high pore volume, making them excellent candidates for adsorbing bulky dye molecules. beilstein-journals.orglidsen.com The surface of mesoporous silica (B1680970) can be functionalized with various organic groups, such as amine groups, to improve its affinity for specific dyes. uobaghdad.edu.iqresearchgate.net For instance, amine-functionalized MCM-41 has been shown to be effective for removing pollutants through enhanced electrostatic interactions. uobaghdad.edu.iq

Nanomaterials: Various nanomaterials, including metal oxides and magnetic nanoparticles, are being explored for dye adsorption due to their high surface-area-to-volume ratio. iwaponline.comresearchgate.net Magnetic nanoparticles offer the added advantage of easy separation from the aqueous solution using an external magnetic field. chemmethod.commdpi.com

Biomass-based Adsorbents: Low-cost adsorbents derived from agricultural waste and other forms of biomass are gaining attention as sustainable alternatives to conventional adsorbents. mdpi.comijcce.ac.ir These materials can be used in their natural form or modified to enhance their adsorption capacity. nih.gov Biochar, a carbon-rich material produced from the pyrolysis of biomass, has a porous structure and can be an effective adsorbent for a variety of pollutants. mdpi.com

The primary mechanisms governing the adsorption of dyes like this compound onto these materials include electrostatic interactions, hydrogen bonding, and π-π interactions between the dye molecule and the adsorbent surface. nih.gov

Table 2: Overview of Novel Adsorbent Materials for Dye Removal

| Adsorbent Type | Key Characteristics | Examples | Primary Adsorption Mechanisms |

|---|---|---|---|

| Mesoporous Silicas | High surface area, uniform and tunable pore size, ordered structure. lidsen.com | MCM-41, SBA-15 lidsen.com | Electrostatic interactions, hydrogen bonding, can be tailored by surface functionalization. uobaghdad.edu.iq |

| Nanomaterials | High surface-area-to-volume ratio, potential for magnetic separability. iwaponline.comresearchgate.net | Metal oxides (e.g., MgO), magnetic carbon nanocomposites. iwaponline.comchemmethod.com | Surface complexation, electrostatic attraction. rsc.org |

| Biomass & Biochar | Low-cost, renewable, porous structure. mdpi.comnih.gov | Activated carbon from agricultural waste, lignin-based adsorbents, biochar. mdpi.comnih.govsemanticscholar.org | Ion exchange, π–π interactions, electrostatic attraction. rsc.orgnih.gov |

Adsorption Isotherms and Kinetic Modeling

The study of adsorption isotherms and kinetic models is crucial for understanding the efficiency and mechanisms of this compound removal from aqueous solutions. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent material at a constant temperature. Kinetic models, on the other hand, explain the rate at which the adsorption process occurs.

Adsorption Isotherms

Several isotherm models are used to analyze experimental data, with the Langmuir and Freundlich models being the most common.

The Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. icm.edu.placs.org It suggests that once a dye molecule occupies a site, no further adsorption can take place at that site. The Langmuir model is often represented by a linear equation, and its parameters provide insights into the maximum adsorption capacity (q_max) and the energy of adsorption (related to the Langmuir constant, K_L). acs.orgdeswater.com Research on various acid dyes, such as Acid Red 18 and Acid Brilliant Red, has shown that the Langmuir model often provides a good fit for the experimental data, indicating a monolayer adsorption process on a uniform surface. acs.orgnih.gov For instance, in a study on the adsorption of Acid Brilliant Red onto graphite (B72142) carbon nitride, the Langmuir model best described the adsorption process. acs.org Similarly, the adsorption of Cochineal Red A (an azo dye) on yeast was well-represented by the Langmuir model, suggesting a finite number of identical adsorption sites. icm.edu.pl

The Freundlich Isotherm: Unlike the Langmuir model, the Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. icm.edu.pl This model is not restricted to monolayer formation and suggests that adsorption capacity increases with the concentration of the dye. icm.edu.pl The Freundlich constants, K_F and n, relate to the adsorption capacity and intensity, respectively. In some studies, such as the adsorption of C.I. Acid Red 97 onto walnut shells, the Freundlich model provided a better fit than the Langmuir model, indicating a heterogeneous surface. bioline.org.br

The table below presents data from a study on Cochineal Red A (Acid Red 18), illustrating the application of these isotherm models.

Table 1: Isotherm Parameters for Cochineal Red A Adsorption on Yeast

| Isotherm Model | Parameters | pH = 3 | pH = 7.6 | pH = 10 |

|---|---|---|---|---|

| Langmuir | q_L (g/g) | 0.01469 | 0.01110 | 0.01308 |

| b (L/g) | 11.98106 | 13.63495 | 9.32847 | |

| R² | 0.997 | 0.992 | 0.998 | |

| Freundlich | K_F (L¹/ⁿ/g¹/ⁿ) | 0.0217 | 0.0185 | 0.0183 |

| n | 2.1093 | 2.0336 | 2.0085 | |

| R² | 0.979 | 0.978 | 0.983 |

Kinetic Modeling

Kinetic studies are essential for determining the rate-controlling step of the adsorption process. The most frequently used models are the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model, described by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.net It is generally applicable during the initial stages of adsorption.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. scirp.org Numerous studies on the adsorption of acid dyes, including Acid Red 97, Cochineal Red A, and Acid Brilliant Red, have found that the pseudo-second-order model provides a better correlation with the experimental data than the pseudo-first-order model. icm.edu.placs.orgbioline.org.br This suggests that the adsorption process is likely controlled by chemical processes on the adsorbent's surface. nih.gov

The table below summarizes kinetic parameters from a study on the adsorption of Acid Red 97 onto walnut shells.

Table 2: Kinetic Model Parameters for Acid Red 97 Adsorption

| Kinetic Model | Parameter | Value |

|---|---|---|

| Pseudo-First-Order | R² | 0.959 |

| Pseudo-Second-Order | k₂ (g/mg·min) | 0.125 |

| R² | 0.999 |

Surface Interactions and Thermodynamics of Adsorption

Understanding the surface interactions and thermodynamic properties of the adsorption of this compound is fundamental to evaluating the feasibility and nature of the remediation process.

Surface Interactions

The adsorption of anionic dyes like this compound is significantly influenced by the surface charge of the adsorbent and the pH of the solution. deswater.com Generally, the adsorption of anionic dyes is favored in acidic conditions (low pH). arabjchem.org At low pH, the surface of many adsorbents becomes protonated, acquiring a positive charge. This positive surface charge promotes electrostatic attraction with the negatively charged anionic dye molecules (sulfonate groups in this compound), enhancing adsorption. acs.org Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion with the dye anions and a decrease in adsorption efficiency. deswater.com

Thermodynamics of Adsorption

Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated to determine the spontaneity and nature of the adsorption process. bioline.org.brscirp.org

Gibbs Free Energy Change (ΔG°): This parameter indicates the spontaneity of the adsorption process. scirp.org A negative value of ΔG° signifies that the adsorption is feasible and spontaneous. bioline.org.brdergipark.org.tr Studies on various acid dyes consistently report negative ΔG° values, confirming the spontaneous nature of their adsorption onto different materials. nih.govbioline.org.br

Enthalpy Change (ΔH°): This value distinguishes whether the adsorption process is endothermic (heat is absorbed) or exothermic (heat is released). scirp.org A positive ΔH° indicates an endothermic process, where adsorption is more favorable at higher temperatures. nih.gov An example is the adsorption of Acid Red 18 onto yeast biomass, which was found to be endothermic. nih.gov A negative ΔH° suggests an exothermic process, where adsorption is favored at lower temperatures, as observed in the removal of Acid Red 97 using walnut shells. bioline.org.br The magnitude of ΔH° can also suggest the type of adsorption: values typically between 8 and 25 kJ/mol indicate physical adsorption, while values from 83 to 830 kJ/mol suggest chemical adsorption. bioline.org.br

Entropy Change (ΔS°): This parameter describes the randomness at the solid-solution interface during adsorption. A positive ΔS° value suggests an increase in the degree of freedom of the adsorbed species and reflects the affinity of the adsorbent for the dye. nih.gov

The table below presents thermodynamic parameters for the adsorption of different acid dyes on various adsorbents.

Table 3: Thermodynamic Parameters for Acid Dye Adsorption

| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process |

|---|---|---|---|---|---|

| Acid Red 18 (AR18) | Yeast Biomass | - (Spontaneous) | + (Endothermic) | + (Increased randomness) | |

| Acid Red 97 (AR97) | Walnut Shell | - (Spontaneous) | - (Exothermic) | - (Decreased randomness) | |

| Acid Red 33 | nZVI-AC | - (Spontaneous) | - (Exothermic) | - (Decreased randomness) |

Computational and Theoretical Investigations of Acid Red 41

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the electronic structure and predicting the reactivity of molecules.

DFT is widely employed to calculate a variety of molecular properties, including optimized geometries, electron density distributions, dipole moments, and polarizabilities. For dyes like Acid Red 41, DFT calculations are instrumental in determining electronic properties that influence their color, light absorption, and interactions with other molecules or surfaces. Studies on various dyes and organic molecules have utilized DFT, often with functionals like B3LYP, to accurately predict electronic structures and molecular properties rsc.orgsamipubco.comnih.govacs.org.

In the context of QSAR for dyes, DFT is used to compute a range of molecular descriptors that correlate structural features with observed activities, such as dye removal efficiency or binding affinities frontiersin.orgfrontiersin.org. These descriptors can include geometric parameters, electronic properties, and topological indices. For instance, research on dye removal has employed DFT to calculate parameters such as surface area approximation (SAA), molecular weight (MW), and various quantum chemical descriptors like partial charges and electrostatic potentials, which are then used to build predictive QSAR models frontiersin.orgfrontiersin.org.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity. The HOMO-LUMO energy gap, in particular, is a key indicator of a molecule's stability and its propensity for chemical reactions, charge transfer, and electronic excitations samipubco.comnih.govresearchgate.netlibretexts.org. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater tendency for electron donation or acceptance.

In QSAR studies involving dyes, FMO energies are often included as descriptors to predict properties related to reactivity and electronic behavior frontiersin.orgfrontiersin.org. Furthermore, computational chemistry techniques, including DFT, are used to elucidate reaction pathways and determine the energetics (activation barriers and reaction energies) of chemical transformations. By mapping the intrinsic reaction coordinate (IRC), researchers can trace the minimum energy path from reactants to products, identifying transition states and intermediates, which is vital for understanding reaction mechanisms smu.edu.

Molecular Dynamics Simulations: Solvent Interactions and Conformation Studies

Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe how molecules behave over time in various environments. These simulations are particularly useful for understanding solvent interactions, conformational changes, and binding processes nih.govrsc.orgconicet.gov.ar.

MD simulations can model the behavior of molecules in solution, revealing how solvent molecules solvate the solute, form hydrogen bonds, and influence molecular conformation. For complex molecules or systems involving dyes, MD can provide insights into solubility, aggregation, and interactions with biological or material surfaces nih.gov. For example, studies have used MD to investigate the interactions of deep eutectic solvents with ions in acidic media, detailing specific hydrogen bonding distances and the influence of temperature on these interactions mdpi.com. While direct MD studies on this compound are not extensively documented in the provided search results, the methodology is well-established for studying similar dye molecules and their interactions with solvents and environments. Such simulations typically involve detailed force fields to describe atomic interactions and can generate data on radial distribution functions, diffusion coefficients, and conformational ensembles nih.govconicet.gov.ar.

Table 1: Example of Molecular Dynamics Simulation Interaction Distances

| Interaction Pair | Distance (Å) | Notes | Source |

| Br–HT (Tetraethylammonium) | 3.5 | Primary interaction in a DES system. | mdpi.com |

| Br–HO (Ethylene Glycol) | 3.5 | Primary interaction in a DES system. | mdpi.com |

| EG–H…CN- | 1.7 | Main interaction between DES and sodium cyanide. | mdpi.com |

| EG–O…Na+ | 2.5 | Main interaction between DES and sodium cyanide. | mdpi.com |

Note: The data in this table are illustrative examples from MD simulations of similar systems and not directly from studies on this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Reactivity Prediction

QSAR models establish mathematical relationships between the chemical structure of molecules and their biological or chemical activity. For dyes, QSAR is employed to predict properties such as color removal efficiency, binding affinity to substrates, or environmental fate frontiersin.orgfrontiersin.orgmdpi.commdpi.com. These models are often built using a combination of experimental data and molecular descriptors derived from computational methods, including DFT.

Research applying QSAR to dyes has identified key molecular descriptors that significantly influence their properties. For instance, studies investigating dye removal by coagulation have found that parameters like surface area approximation (SAA) and molecular weight (MW) are crucial. Furthermore, quantum chemical parameters derived from DFT, such as frontier orbital energies (HOMO, LUMO), partial charges, and electrostatic potentials, are incorporated to enhance the predictive power of QSAR models frontiersin.orgfrontiersin.org.

Table 2: Example of DFT-Derived Descriptors Used in QSAR for Dyes

| Descriptor Category | Example Descriptors | Relevance to Dye Properties | Source |

| Geometric/Physicochemical | Surface Area Approximation (SAA) | Influences adsorption, solubility, and interaction surface. | frontiersin.orgfrontiersin.org |

| Molecular Weight (MW) | Affects diffusion, solubility, and interaction strength. | frontiersin.orgfrontiersin.org | |

| Electronic/Quantum Chemical | HOMO Energy (EHOMO) | Relates to ionization potential and electron-donating ability, influencing reactivity and charge transfer. | samipubco.comfrontiersin.orgfrontiersin.org |

| LUMO Energy (ELUMO) | Relates to electron affinity and electron-accepting ability, influencing reactivity and charge transfer. | samipubco.comfrontiersin.orgfrontiersin.org | |

| HOMO-LUMO Gap (Egap) | Indicates molecular stability and excitation energy, crucial for photophysical properties and reactivity. | samipubco.comnih.govresearchgate.net | |

| Partial Charges (e.g., q(C-)) | Reflects charge distribution within the molecule, influencing electrostatic interactions and reactivity at specific sites. | frontiersin.org | |

| Electrostatic Potential (ESPMAX) | Indicates regions of high positive electrostatic potential, relevant for nucleophilic attack and binding interactions. | frontiersin.org | |

| DFT Energy (e.g., EB3LYP) | Represents the total electronic energy of the molecule, foundational for calculating other properties and reaction energetics. | frontiersin.org |

The validation of QSAR models, often involving statistical tests, internal and external validation, and applicability domain analysis, ensures their robustness and predictive accuracy frontiersin.orgfrontiersin.orgnih.gov.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is indispensable for dissecting the intricate steps involved in chemical reactions. By simulating reaction pathways and transition states, researchers can gain a detailed understanding of reaction mechanisms, identify rate-determining steps, and predict reaction outcomes smu.edunih.govmdpi.com.

For dyes, understanding degradation or reaction mechanisms is critical for environmental remediation and application performance. For example, studies have investigated the reaction mechanisms of ozone with azo dyes, detailing electrophilic addition and radical attack pathways researchgate.net. Computational methods, including DFT and quantum mechanical/molecular mechanical (QM/MM) approaches, are used to analyze enzymatic reactions, gas-phase reactions, and reactions in solution, providing insights into hydride transfer, carbanion, or polar nucleophilic mechanisms, among others smu.edunih.govmdpi.com. The frontier orbital approach also aids in understanding the fundamental electronic interactions that drive chemical reactivity in acid-base reactions and other transformations libretexts.org.

Compound Name Table

This compound

Interactions of Acid Red 41 with Diverse Chemical Systems and Materials

Supramolecular Interactions and Self-Assembly Studies

The architecture of Acid Red 41 facilitates a variety of non-covalent interactions that can lead to the formation of ordered supramolecular assemblies. These interactions are driven by forces weaker than covalent bonds, such as hydrogen bonding, π-π stacking, and electrostatic forces. mdpi.com

π-π Stacking: The electron-rich naphthalene (B1677914) ring systems in the dye molecule allow for π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. This type of interaction is a significant driving force for the aggregation and self-assembly of aromatic dyes in solution.

Hydrogen Bonding: The sulfonate groups and the hydroxyl group on the naphthalene ring are capable of acting as both hydrogen bond donors and acceptors. These interactions, particularly with solvent molecules like water or with other dye molecules, play a crucial role in the dye's solubility and its assembly into larger structures. acs.org

Electrostatic Interactions: As an anionic dye, the negatively charged sulfonate groups can interact with cations in the solution. These electrostatic forces influence the aggregation behavior and the formation of ion-pairs, which can further assemble into larger, ordered structures. Studies on similar sulfonated azo dyes have shown that metal cations can direct the formation of distinct layered coordination networks. sci-hub.se

The self-assembly of this compound is influenced by external factors such as concentration, temperature, pH, and the presence of electrolytes. At high concentrations, for instance, dye molecules are more likely to aggregate and form organized structures. The pH can alter the charge on the molecule, thereby affecting electrostatic interactions and the potential for self-assembly.

Interaction with Polymeric Matrices and Fibrous Substrates: Dyeing Mechanisms

This compound is classified as an acid dye, which are anionic dyes primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon. vipulorganics.com The dyeing process is a complex interplay of interactions between the dye molecule and the fiber's polymer chains.

The primary mechanism for the fixation of this compound onto protein fibers involves ionic bonding. dharmatrading.comwikipedia.org In an acidic dyebath, the amino groups (-NH₂) present in the protein fibers (e.g., in lysine (B10760008) and arginine residues of wool) become protonated, acquiring a positive charge (-NH₃⁺). textilelearner.net The negatively charged sulfonate groups (SO₃⁻) of the this compound molecule are then strongly attracted to these cationic sites on the fiber, forming stable salt linkages. textilelearner.net

The dyeing process is governed by several factors:

pH: An acidic environment (low pH) is crucial as it increases the number of cationic sites on the fiber, thereby enhancing dye uptake and fixation. textilelearner.net

Temperature: Higher temperatures increase the kinetic energy of the dye molecules, facilitating their diffusion into the amorphous regions of the fiber structure. It also causes the fiber to swell, making more dye sites accessible.

Electrolytes: Salts like sodium chloride or sodium sulfate (B86663) are often added to the dyebath. The salt's cation (Na⁺) competes with the fiber's cationic sites for the dye anions, which helps to slow down the initial rapid uptake of the dye, promoting more even and level dyeing. textilelearner.net

Besides the dominant ionic interactions, other forces also contribute to the dye's affinity for the fiber. These include hydrogen bonds between the dye's functional groups and the fiber's peptide bonds, as well as van der Waals forces between the aromatic structure of the dye and the polymer chains. dharmatrading.comwikipedia.org

Complexation Chemistry and Metal Ion Interactions

The structure of this compound, like many azo dyes, contains functional groups that can act as ligands, enabling it to form coordination complexes with various metal ions. The azo group (-N=N-) and the adjacent hydroxyl (-OH) group are common sites for chelation. The formation of these metal-complex dyes can significantly alter the properties of the original dye. nih.gov

Commonly used metal ions for complexation with azo dyes include chromium (Cr³⁺), cobalt (Co³⁺), copper (Cu²⁺), and nickel (Ni²⁺). The metal ion coordinates with one or two dye molecules, forming 1:1 or 1:2 metal-dye complexes, respectively. researchgate.net This complexation typically leads to:

Color Change: The coordination of a metal ion alters the electronic distribution within the dye's chromophore. This often results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption peak (λmax), leading to a duller, deeper color.

Improved Fastness: Metal-complex dyes generally exhibit superior lightfastness and wet fastness properties compared to their unmetallized precursors. The large, stable complex is more resistant to removal from the fiber and less susceptible to photochemical degradation.

While specific studies on this compound complexation are not widely detailed, research on structurally similar sulfonated azo dyes provides insight. For instance, studies on Ponceau Xylidine (Acid Red 26) and Crystal Scarlet (Acid Red 44) have explored their coordination with a range of divalent metals, revealing the formation of both solvent-separated ion pairs and one-dimensional coordination polymers. nih.gov This indicates that the sulfonate groups can also participate in the coordination sphere, leading to complex supramolecular structures. nih.gov

Applications in Chemo-sensing and Probe Development

The inherent chromophoric nature of this compound and its ability to interact with other chemical species make it a potential candidate for the development of chemosensors and colorimetric probes. Azo dyes are widely used as chromogenic probes because their synthesis is straightforward and their color can be tuned. researchgate.net The principle behind such applications is that the interaction of the dye with a specific analyte (e.g., a metal ion or a change in pH) induces a measurable change in its optical properties, most commonly a shift in its UV-visible absorption spectrum (color change). chemrxiv.org